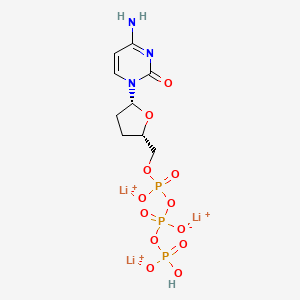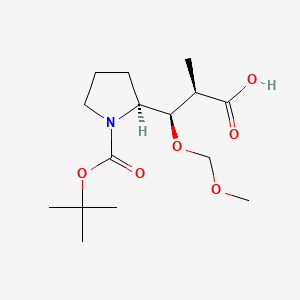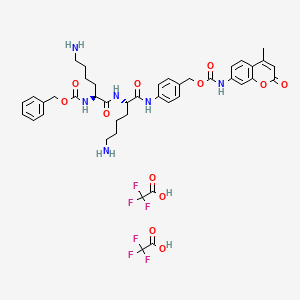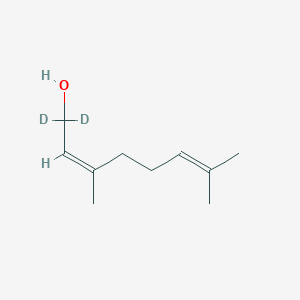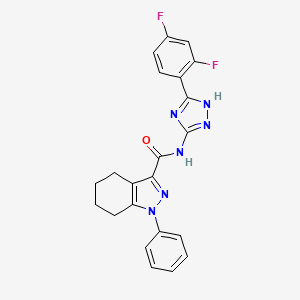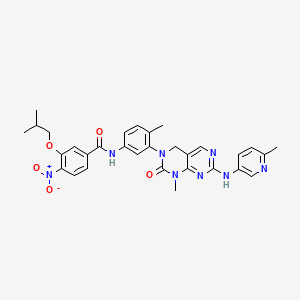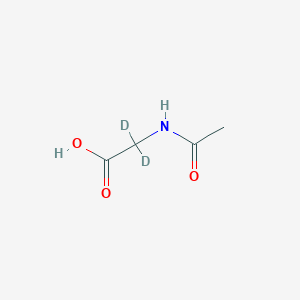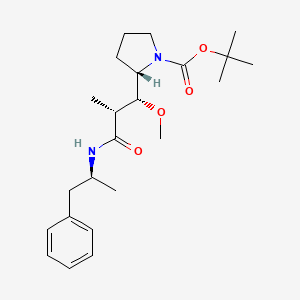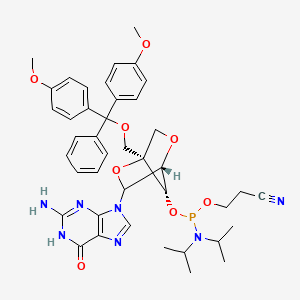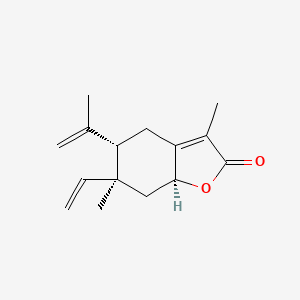
Sirt2-IN-14
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sirt2-IN-14 is a potent and selective inhibitor of the enzyme sirtuin 2. Sirtuin 2 is a member of the sirtuin family of proteins, which are nicotinamide adenine dinucleotide-dependent deacetylases. These enzymes play a crucial role in regulating various cellular processes, including aging, transcription, and apoptosis. This compound has garnered significant attention due to its potential therapeutic applications in treating neurodegenerative diseases and cancer.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sirt2-IN-14 typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to enhance potency and selectivity. Common synthetic routes involve:
Formation of the Core Structure: This step often involves a condensation reaction between an aldehyde and an amine to form an imine, followed by reduction to yield the core structure.
Functional Group Modifications: Subsequent steps involve the introduction of various functional groups to enhance the compound’s potency and selectivity. These modifications are typically achieved through reactions such as alkylation, acylation, and halogenation.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures while ensuring high yield and purity. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
Sirt2-IN-14 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.
Substitution: Substitution reactions, such as nucleophilic substitution, are commonly used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Sirt2-IN-14 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the biochemical pathways regulated by sirtuin 2.
Biology: Researchers use this compound to investigate the role of sirtuin 2 in cellular processes such as aging, apoptosis, and transcription.
Medicine: The compound is being explored for its potential therapeutic applications in treating neurodegenerative diseases, such as Alzheimer’s and Parkinson’s disease, as well as various types of cancer.
Industry: this compound is used in the development of new drugs and therapeutic agents targeting sirtuin 2.
Mécanisme D'action
Sirt2-IN-14 exerts its effects by inhibiting the deacetylase activity of sirtuin 2. This inhibition prevents the removal of acetyl groups from lysine residues on target proteins, leading to changes in protein function and cellular processes. The molecular targets of this compound include microtubule-associated proteins and transcription factors, which are involved in cell division, apoptosis, and gene expression.
Comparaison Avec Des Composés Similaires
Sirt2-IN-14 is unique among sirtuin 2 inhibitors due to its high potency and selectivity. Similar compounds include:
Sirtinol: A less selective inhibitor of sirtuin 2, also targeting other sirtuin family members.
AGK2: Another sirtuin 2 inhibitor with moderate selectivity and potency.
Tenovin-6: A broad-spectrum sirtuin inhibitor that targets multiple sirtuin family members.
Compared to these compounds, this compound offers improved selectivity for sirtuin 2, making it a valuable tool for studying the specific functions of this enzyme and for developing targeted therapies.
Propriétés
Formule moléculaire |
C26H21N3O4 |
|---|---|
Poids moléculaire |
439.5 g/mol |
Nom IUPAC |
5-[[3-[(4-phenoxybenzoyl)amino]phenyl]methoxy]pyridine-3-carboxamide |
InChI |
InChI=1S/C26H21N3O4/c27-25(30)20-14-24(16-28-15-20)32-17-18-5-4-6-21(13-18)29-26(31)19-9-11-23(12-10-19)33-22-7-2-1-3-8-22/h1-16H,17H2,(H2,27,30)(H,29,31) |
Clé InChI |
ADUUSNQUQWPQDA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)COC4=CN=CC(=C4)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


